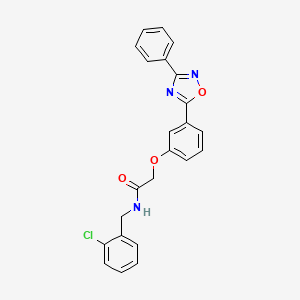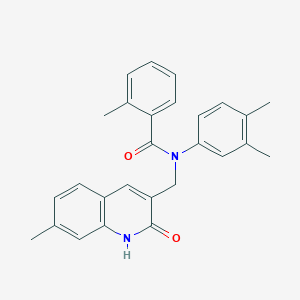![molecular formula C15H14F3NO4S B7718053 2,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7718053.png)
2,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is an organic compound with the molecular formula C15H14F3NO4S and a molecular weight of 361.3 g/mol.
准备方法
The synthesis of 2,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzenesulfonyl chloride and 4-(trifluoromethyl)aniline.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Procedure: The 2,5-dimethoxybenzenesulfonyl chloride is added to a solution of 4-(trifluoromethyl)aniline and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain the desired compound.
化学反应分析
2,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways:
相似化合物的比较
2,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2,5-dimethoxybenzenesulfonamide and 4-(trifluoromethyl)aniline share structural similarities.
Uniqueness: The presence of both the 2,5-dimethoxy and 4-(trifluoromethyl)phenyl groups in the same molecule gives it unique chemical and biological properties, making it a valuable compound for research.
属性
IUPAC Name |
2,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO4S/c1-22-12-7-8-13(23-2)14(9-12)24(20,21)19-11-5-3-10(4-6-11)15(16,17)18/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCXMCJRSRADKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-methyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717972.png)
![3-[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-1-morpholin-4-ylpropan-1-one](/img/structure/B7717980.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7717991.png)
![N-[5-(2,3-dihydroindol-1-ylsulfonyl)-2-ethoxyphenyl]acetamide](/img/structure/B7717998.png)

![N-(4-acetylphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7718014.png)
![N-ethyl-2-methyl-5-[(2-phenylethyl)sulfamoyl]benzamide](/img/structure/B7718020.png)
![3,4-dimethoxy-N-[(Z)-[4-[2-oxo-2-(oxolan-2-ylmethylamino)ethoxy]phenyl]methylideneamino]benzamide](/img/structure/B7718026.png)

![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7718034.png)


![(5E)-2-amino-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B7718060.png)
